molecular formula C20H25FN4O2 B3019465 N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]acetamide CAS No. 1147718-43-1

N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]acetamide

Cat. No. B3019465
CAS RN: 1147718-43-1
M. Wt: 372.444
InChI Key: HPOGHKDDGBIHSW-UHFFFAOYSA-N
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Description

The compound N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]acetamide is a synthetic molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for their biological activities, such as BACE1 inhibition, antipsychotic effects, and anticonvulsant properties. These activities are often mediated through interactions with various receptors or enzymes, and the structural features of the compounds play a crucial role in their affinity and selectivity towards these biological targets .

Synthesis Analysis

The synthesis of related N-aryl piperazine derivatives typically involves multi-component reactions, such as the Ugi reaction, or conventional synthesis methods including microwave irradiation. These methods allow for the rapid and efficient assembly of complex molecules from simpler precursors. For instance, the Ugi reaction has been used to synthesize BACE1 inhibitors, while microwave irradiation has been employed to prepare potential atypical antipsychotic agents . The synthesis often involves the coupling of acetyl glycine with substituted piperazines, and the purity and structure of the compounds are confirmed by spectral data and microanalysis .

Molecular Structure Analysis

The molecular structure of related compounds significantly influences their biological activity. For example, the presence of a substituted thiazolyl piperazine moiety or a fluorophenyl group can impact the binding affinity to receptors such as 5-HT6, 5-HT7, and D2. Structural features such as the type of aromatic substituent and the presence of electron-withdrawing or electron-donating groups can modulate the interaction with biological targets . Molecular docking studies can provide insights into how these compounds fit into the active sites of enzymes or receptors, highlighting important hydrogen bonding interactions and steric considerations .

Chemical Reactions Analysis

The chemical reactivity of N-aryl piperazine derivatives is influenced by the functional groups present in the molecule. For instance, the presence of an acetamide group can be crucial for the biological activity, as it may be involved in key interactions with the target. The reactivity can also be tailored by the choice of substituents on the piperazine ring or the aryl group, which can affect the electron density and thus the reactivity of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of polar functional groups like acetamide can enhance solubility in aqueous media, which is important for biological activity. The stability of the compounds under physiological conditions is also crucial for their pharmacological evaluation. These properties are typically characterized using various analytical techniques, including IR, NMR, and mass spectrometry .

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O2/c1-20(14-22,16-4-5-16)23-18(26)13-24-8-10-25(11-9-24)19(27)12-15-2-6-17(21)7-3-15/h2-3,6-7,16H,4-5,8-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOGHKDDGBIHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN2CCN(CC2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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